molecular formula C18H20N2O3 B14871722 3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14871722
M. Wt: 312.4 g/mol
InChI Key: LXFSCCZJCHIFMY-UHFFFAOYSA-N
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Description

3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. This is possibly due to the presence of a toxophoric moiety within its structure . The exact molecular pathways involved are still under investigation, but it is believed to interfere with key enzymes and proteins involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-butyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C18H20N2O3/c1-4-5-10-20-16(11(2)3)19-17-14(18(20)22)15(21)12-8-6-7-9-13(12)23-17/h6-9,11H,4-5,10H2,1-3H3

InChI Key

LXFSCCZJCHIFMY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C1C(C)C)OC3=CC=CC=C3C2=O

Origin of Product

United States

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